1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid with hydrazine derivatives under acidic conditions to form the pyrazole ring. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carboxylic acid.
1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)6-10(14-15)9-4-3-5-13-7-9/h3-8H,1-2H3,(H,16,17) |
InChI Key |
QHWXFYQNCQDDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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